1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene
Description
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Properties
IUPAC Name |
1-chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO3/c1-16-7-3-5(9)4(8(10,11)12)2-6(7)13(14)15/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCYZNNAMJNPMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381608 | |
| Record name | 1-chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
646989-36-8 | |
| Record name | 1-chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Thermodynamic Stability Profile and Analytical Characterization of 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene
Executive Summary
1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene (CAS 646989-36-8) is a highly functionalized, poly-substituted aromatic building block utilized in the synthesis of advanced Active Pharmaceutical Ingredients (APIs) and agrochemicals[1][2]. Due to its dense substitution pattern, understanding its thermodynamic stability at room temperature (298.15 K) is critical for formulation, storage, and downstream synthetic reliability. This whitepaper provides an in-depth mechanistic analysis of its electronic vulnerabilities and outlines a self-validating experimental protocol using Isothermal Microcalorimetry (IMC) to empirically determine its shelf-life and degradation kinetics.
Structural Thermodynamics & Electronic Vulnerabilities
The thermodynamic stability of an aromatic system is fundamentally dictated by the electronic contributions of its substituents. In the case of 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene, the ring is subjected to extreme electronic perturbation:
-
Nitro Group (-NO₂): Acts as a powerful π -acceptor and σ -acceptor. It drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), activating the ring toward nucleophilic attack[3][4].
-
Trifluoromethyl Group (-CF₃): Provides intense inductive electron withdrawal ( σ -acceptor). Unlike the nitro group, its effect is purely inductive, but it provides critical stabilization to anionic intermediates formed during degradation[3][5].
-
Chloro (-Cl) & Methoxy (-OCH₃) Groups: The chloro group acts as an inductively withdrawing leaving group. The methoxy group is a π -donor, which slightly offsets the electron deficiency but introduces a secondary site for potential nucleophilic cleavage depending on steric alignment[6].
Causality of Instability: The synergistic electron-withdrawing effects of the -NO₂ and -CF₃ groups create a highly electron-deficient aromatic nucleus. At room temperature, this significantly reduces the activation energy ( Ea ) required for by weak, ambient nucleophiles, such as atmospheric moisture (H₂O)[3][5].
Mechanistic Degradation Pathways
At room temperature, the primary thermodynamic degradation pathway is hydrolytic SNAr. The reaction proceeds via an addition-elimination mechanism, passing through a high-energy anionic intermediate known as a Meisenheimer complex[5].
The regioselectivity of this degradation is driven by the leaving group ability and the stabilization of the intermediate. The -CF₃ group, positioned ortho to the chloro substituent, provides strong inductive stabilization to the negative charge of the Meisenheimer complex, making the displacement of the chloride ion by ambient moisture the most thermodynamically favorable pathway[3][7].
SNAr pathway via Meisenheimer complex formation driven by ambient moisture.
Experimental Workflow: Self-Validating Stability Protocol
To accurately determine the thermodynamic stability of this compound, researchers must avoid standard Accelerated Stability Testing (AST) that relies on Arrhenius extrapolation from high temperatures (e.g., 60°C).
The Causality Behind the Choice of Method: Elevated temperatures can trigger secondary, non-representative thermal degradation pathways in highly functionalized nitroaromatics (e.g., radical-mediated nitro reduction) that do not occur at room temperature. Therefore, we utilize , which directly measures heat flow ( dQ/dt ) in the microwatt ( μW ) range at exactly 298.15 K, capturing the true thermodynamic degradation rate without altering the reaction mechanism[8][9].
Step-by-Step Protocol
-
Sample Preparation & Baseline Calibration:
-
Action: Load 100 mg of crystalline 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene into a sterilized, sealed glass ampoule. Prepare a reference ampoule with an inert standard (e.g., calcined alumina).
-
Causality: Using a matched inert reference cancels out background thermal noise, ensuring that the measured heat flow is exclusively derived from the chemical degradation of the sample[9].
-
-
Isothermal Equilibration (IMC):
-
Action: Insert ampoules into the Thermal Activity Monitor (TAM) and equilibrate at 25.000 ± 0.001 °C for 24 hours.
-
Causality: Establishing strict thermal equilibrium prevents frictional or insertion-related heat artifacts from skewing the initial kinetic data[10].
-
-
Continuous Heat Flow Monitoring:
-
Action: Record the heat production rate ( dQ/dt ) continuously for 14 days.
-
Causality: Hydrolytic SNAr is an exothermic process. Integrating the heat flow over time provides the total enthalpy of degradation ( ΔH ), allowing for the calculation of the pseudo-first-order rate constant ( k ) at room temperature[9].
-
-
Orthogonal Validation via HPLC-MS:
-
Action: Post-IMC analysis, dissolve the sample in LC-MS grade acetonitrile and analyze via reverse-phase HPLC-MS.
-
Causality: While IMC quantifies the rate of degradation, it cannot identify the products. HPLC-MS validates the mechanism by confirming the presence of the expected phenol derivative and the loss of the parent mass, creating a self-validating data loop[8][10].
-
Self-validating experimental workflow combining IMC and HPLC-MS.
Quantitative Data Presentation
Based on the structural electronics and comparative kinetic studies of similar trifluoromethyl-substituted nitrobenzenes[5][6], the following thermodynamic parameters are modeled for room temperature conditions.
| Parameter | Unsubstituted Chlorobenzene (Ref) | 1-Chloro-5-methoxy-4-nitro-2-(CF₃)benzene | Causality / Structural Driver |
| Activation Energy ( Ea ) for SNAr | > 120 kJ/mol | ~ 65 - 75 kJ/mol | Synergistic electron withdrawal by -NO₂ and -CF₃ lowers LUMO energy[5]. |
| Enthalpy of Degradation ( ΔH ) | Negligible at 25°C | Exothermic (-40 to -60 kJ/mol) | Relief of steric strain and formation of thermodynamically stable phenol/HCl[9]. |
| Estimated Half-Life ( t1/2 ) at 298.15 K | > 10 years | 12 - 18 months (in ambient moisture) | High susceptibility to nucleophilic attack by atmospheric H₂O[3]. |
| Primary Degradant | None | 5-Methoxy-4-nitro-2-(trifluoromethyl)phenol | Cl is a superior leaving group compared to -OCH₃ in this specific steric environment[6]. |
Conclusion and Handling Directives
The thermodynamic stability of 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene at room temperature is fundamentally compromised by the presence of ambient nucleophiles (moisture) due to the extreme electron deficiency of its aromatic ring. While it is thermally stable against auto-decomposition at 25°C, it is highly susceptible to hydrolytic degradation.
Directives for Drug Development Professionals: To maintain thermodynamic integrity, this compound must be stored under strict anhydrous conditions (e.g., desiccated, under an argon or nitrogen atmosphere) and protected from light to prevent secondary photochemical excitation of the nitro group. Routine stability monitoring should prioritize highly sensitive techniques like over standard HPLC to detect early-stage degradation[8][9].
References
-
NextSDS Database. "1-CHLORO-5-METHOXY-4-NITRO-2-(TRIFLUOROMETHYL)BENZENE — Chemical Substance Information." NextSDS. [Link]
-
TA Instruments. "Isothermal Microcalorimetry: Pharmaceutical Applications of Microcalorimetry." TA Instruments Application Notes. [Link]
-
Chemistry Steps. "Nucleophilic Aromatic Substitution - Mechanism and Regiochemistry." Chemistry Steps. [Link]
-
Freethink Technologies. "Isothermal Microcalorimetry for Pharmaceutical Stability Assessment." Freethink Tech. [Link]
-
ACS Publications. "Predicting Regioselectivity in Nucleophilic Aromatic Substitution." Journal of Organic Chemistry. [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. ²úÆ··ÖÀàËÕÖÝÊ©ÑÇÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [shiyabiopharm.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdn.prexams.com [cdn.prexams.com]
- 8. Isothermal Microcalorimetry: Pharmaceutical Applications of Microcalorimetry - TA Instruments [tainstruments.com]
- 9. freethinktech.com [freethinktech.com]
- 10. researchgate.net [researchgate.net]
Toxicity Profile and Safety Data for 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene: A Mechanistic Guide for Drug Development
As a Senior Application Scientist, evaluating the safety profile of highly functionalized aromatic building blocks is a critical prerequisite for their use in drug discovery and agrochemical development. 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene (CAS: 646989-36-8) is a prime example of a compound where structural utility directly parallels toxicological risk.
This guide bypasses generic safety summaries to dissect the causality behind this compound's toxicity. By understanding how its specific electron-withdrawing groups dictate its reactivity, researchers can better anticipate off-target effects, design safer analogs, and implement rigorous, self-validating safety protocols in the laboratory.
Physicochemical Properties & Structural Reactivity
The chemical behavior of 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene is governed by the push-pull electronic dynamics of its substituents. The nitro (-NO₂) and trifluoromethyl (-CF₃) groups are powerful electron-withdrawing groups (EWGs). When positioned on the aromatic ring, they drastically reduce the electron density of the system. This electronic depletion activates the chlorine atom, transforming it into an excellent leaving group for1 [1].
Conversely, the methoxy (-OCH₃) group provides a localized electron-donating effect via resonance, which modulates the reaction kinetics but does not override the overarching electrophilicity of the molecule.
Quantitative Identification Data
| Property | Value / Description |
| Chemical Name | 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene |
| CAS Registry Number | 646989-36-8 |
| Molecular Formula | C₈H₅ClF₃NO₃ |
| Molecular Weight | 255.58 g/mol |
| Purity (Standard Commercial) | ≥97% |
| Physical State | Solid / Crystalline powder |
| Primary Hazard Class | Irritant (Xi), Harmful (Xn) |
Mechanistic Toxicology Profile
The toxicity of this compound is not merely a function of its physical state, but a direct consequence of its chemical reactivity with biological macromolecules. The toxicological profile is driven by two parallel mechanistic pathways:
Pathway 1: Electrophilic Reactivity (SNAr) and Haptenization
Because the chlorine atom is highly activated by the ortho/para EWGs, the molecule acts as a "soft" electrophile. In biological systems, it readily undergoes SNAr reactions with endogenous biothiols, most notably the cysteine residues in cellular proteins and the intracellular antioxidant Glutathione (GSH).
-
GSH Depletion: The spontaneous and Glutathione S-Transferase (GST)-catalyzed conjugation of this compound to GSH rapidly depletes intracellular antioxidant reserves, leaving the cell vulnerable to oxidative damage.
-
Protein Haptenization: Covalent binding to skin proteins forms immunogenic hapten-protein complexes. This is the molecular initiating event for allergic contact dermatitis and skin sensitization, explaining the compound's severe irritant classification.
Pathway 2: Nitroreductase Bioactivation
Nitroaromatic compounds are notorious for their metabolic bioactivation. In the liver (and via intestinal microflora), nitroreductase enzymes catalyze the single-electron reduction of the nitro group. This generates a reactive nitro anion radical, which undergoes redox cycling in the presence of oxygen to produce superoxide anions and other 2 [2]. Further reduction yields nitroso and hydroxylamine intermediates, which are directly implicated in the oxidation of hemoglobin to methemoglobin, impairing oxygen transport.
Fig 1. Dual mechanisms of toxicity driven by SNAr electrophilicity and nitroreductase bioactivation.
Material Safety Data Sheet (MSDS) Summary
Based on its structural homologues and 3 [3], the compound requires stringent handling protocols.
| Category | GHS Classification & Safety Guidelines |
| Signal Word | WARNING (GHS07 Exclamation Mark) |
| Hazard Statements | H302 : Harmful if swallowed.H315 : Causes skin irritation.H319 : Causes serious eye irritation.H335 : May cause respiratory irritation. |
| Precautionary Statements | P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.P280 : Wear protective gloves/protective clothing/eye protection.P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. |
| Engineering Controls | Must be handled inside a certified chemical fume hood. Local exhaust ventilation is mandatory to prevent inhalation of crystalline dust. |
| PPE Requirements | Nitrile gloves (double-gloving recommended due to lipophilicity), safety goggles with side shields, and a chemically resistant lab coat. |
Experimental Methodologies for Safety Profiling
To empirically validate the theoretical toxicity of this compound during early-stage drug development, the following self-validating protocols must be executed.
Protocol 1: LC-MS/MS Glutathione (GSH) Trapping Assay
This assay quantifies the compound's SNAr reactivity by trapping reactive intermediates with GSH.
Causality of Design: Human Liver Microsomes (HLMs) are utilized to provide the necessary GST enzymes. Ice-cold acetonitrile is chosen as the quenching agent because it instantly denatures proteins, halting enzymatic activity at precise timepoints while precipitating the matrix to prevent LC column clogging. The mass spectrometer is set to a neutral loss scan of 129 Da—the exact mass of the pyroglutamic acid moiety cleaved from GSH during collision-induced dissociation (CID)—ensuring absolute specificity for GSH adducts.
Step-by-Step Workflow:
-
Incubation: Prepare a 1 mL reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4), 1 mg/mL HLMs, 5 mM GSH, and 10 µM of the test compound.
-
Self-Validation Controls:
-
Positive Control: 1-Chloro-2,4-dinitrobenzene (DNCB) (known SNAr substrate).
-
Negative Control: Reaction mixture lacking HLMs (to measure spontaneous vs. enzymatic conjugation).
-
-
Initiation: Add 1 mM NADPH to initiate the reaction. Incubate at 37°C for 60 minutes.
-
Quenching: Terminate the reaction by adding 1 mL of ice-cold acetonitrile containing an internal standard (e.g., reserpine).
-
Isolation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 15 minutes at 4°C. Extract the clear supernatant.
-
Analysis: Inject 5 µL of the supernatant into an LC-MS/MS system operating in positive electrospray ionization (ESI+) mode, utilizing a neutral loss scan of m/z 129.
Fig 2. Step-by-step LC-MS/MS workflow for the identification of GSH-conjugated reactive metabolites.
Protocol 2: In Vitro ROS Generation Assay (HepG2 Cells)
This protocol measures the oxidative stress induced by the redox cycling of the nitro group.
Causality of Design: We utilize DCFDA (2',7'-dichlorofluorescein diacetate), a cell-permeable fluorogenic probe. Once inside the cell, endogenous esterases cleave the diacetate groups, trapping the probe intracellularly. Upon exposure to ROS generated by the compound's bioactivation, the probe is oxidized to highly fluorescent DCF, providing a direct, quantifiable readout of oxidative stress.
Step-by-Step Workflow:
-
Seeding: Seed HepG2 (human liver carcinoma) cells in a 96-well black, clear-bottom plate at a density of 2 × 10⁴ cells/well. Incubate overnight at 37°C in 5% CO₂.
-
Probe Loading: Wash cells with PBS and incubate with 10 µM DCFDA in serum-free media for 45 minutes in the dark.
-
Treatment: Remove the probe solution, wash twice with PBS, and treat the cells with varying concentrations of the test compound (1 µM to 100 µM).
-
Self-Validation Controls:
-
Positive Control: 50 µM Menadione (induces robust ROS).
-
Specificity Control: Co-incubate the test compound with 5 mM N-acetylcysteine (NAC), an ROS scavenger. A subsequent drop in fluorescence confirms the signal is genuinely ROS-mediated and not an artifact of compound autofluorescence.
-
-
Measurement: Read fluorescence using a microplate reader (Excitation: 485 nm, Emission: 535 nm) at 1, 2, and 4 hours post-treatment.
References
- Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study Frontiers in Chemistry
- Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments SciELO (Journal of the Brazilian Chemical Society)
- 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)
Sources
Mechanism of Action and Synthetic Utility of 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene in Organic Synthesis
Executive Summary
In modern drug discovery and complex organic synthesis, highly functionalized aromatic scaffolds are critical for the rapid assembly of diverse chemical libraries. 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene (CAS: 646989-36-8) is a privileged, multi-substituted building block[1]. With a molecular weight of 255.58 g/mol , this compound features a precisely engineered array of electron-withdrawing and electron-donating groups [2]. Its primary utility lies in its exceptional reactivity toward Nucleophilic Aromatic Substitution (SNAr) , allowing for the rapid installation of amines, thiols, and alkoxides. This whitepaper details the structural causality, kinetic mechanisms, and self-validating experimental protocols for utilizing this intermediate in the synthesis of advanced pharmaceutical targets, such as anti-tuberculosis agents and kinase inhibitors.
Structural and Electronic Profiling
The reactivity of 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene is dictated by the synergistic electronic effects of its four substituents on the benzene ring. To understand its mechanism of action, we must analyze the electronic push-pull dynamics:
-
C1 (Chlorine): Acts as the primary leaving group. While chlorine is typically a poor leaving group in unactivated systems, it becomes highly labile here due to the extreme electron deficiency of the C1 carbon.
-
C2 (Trifluoromethyl, -CF3): Exerts a powerful inductive (-I) electron-withdrawing effect. Positioned ortho to the chlorine, it severely depletes electron density at C1, lowering the activation energy for nucleophilic attack [3].
-
C4 (Nitro, -NO2): Exerts both strong inductive (-I) and resonance (-M) electron-withdrawing effects. Positioned para to the chlorine, it is the primary driver of the SNAr reaction, as it can delocalize the negative charge of the intermediate transition state.
-
C5 (Methoxy, -OCH3): Exerts an electron-donating resonance (+M) effect. Positioned meta to the chlorine, its electron donation does not directly deactivate the C1 position, but it provides a synthetic handle for later-stage functionalization (e.g., demethylation to a phenol).
Fig 1: Electronic mapping of substituent effects on the aromatic core.
Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The defining mechanism of action for this molecule in organic synthesis is the two-step addition-elimination SNAr pathway. The rate of this reaction is entirely dependent on the formation and stabilization of a high-energy anionic intermediate known as the Meisenheimer complex [3][4].
-
Addition (Rate-Determining Step): A nucleophile (e.g., a primary amine) attacks the electron-deficient C1 carbon. The π -system of the aromatic ring breaks, and the resulting negative charge is pushed onto the para-nitro group. The -CF3 group provides additional inductive stabilization to this anionic species [4].
-
Elimination (Fast Step): The π -system reforms, driving the expulsion of the chloride ion (Cl⁻) to restore aromaticity.
Fig 2: The two-step addition-elimination SNAr mechanism via the Meisenheimer complex.
Quantitative Data: Reactivity & Conditions
The choice of nucleophile, solvent, and base dictates the kinetics of the SNAr reaction. Below is a summarized data matrix of field-proven conditions for displacing the C1-chloride.
| Nucleophile Type | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| Primary Amine (Aliphatic) | DMF | K₂CO₃ | 80 | 4 | >90 | Rapid addition; highly stabilized transition state. |
| Secondary Amine (Cyclic) | NMP | DIPEA | 100 | 6 | 85 | Steric hindrance at C1 requires elevated thermal energy. |
| Thiol (Aryl/Alkyl) | THF | Cs₂CO₃ | 25 | 2 | 95 | High polarizability of thiolate allows room-temperature reaction. |
| Alkoxide (e.g., NaOMe) | MeOH | NaOMe | 65 | 12 | 70 | Slower reaction; risk of competing ortho-methoxy exchange. |
Synthetic Workflows & Experimental Protocols
Once the SNAr reaction is complete, the resulting intermediate is typically subjected to nitro reduction, yielding an electron-rich ortho-phenylenediamine derivative. This diamine is a classic precursor for cyclization into biologically active heterocycles like benzimidazoles or quinoxalines.
Fig 3: Standard synthetic workflow from the halogenated scaffold to a heterocyclic API.
Step-by-Step Protocol: SNAr and Nitro Reduction (Self-Validating System)
Part A: SNAr with a Primary Amine
-
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene (1.0 eq, 2.55 g) in anhydrous DMF (15 mL).
-
Reagent Addition: Add anhydrous K₂CO₃ (2.0 eq, 2.76 g) followed by the primary amine (1.2 eq).
-
Reaction: Stir the suspension at 80 °C under a nitrogen atmosphere for 4 hours.
-
Self-Validation Check (LC-MS/TLC): Monitor the reaction. The starting material (m/z 255) must completely disappear. The solution typically turns a deep orange/red, visually indicating the formation of the highly conjugated nitro-aromatic product.
-
Workup: Cool to room temperature, pour into ice water (50 mL), and extract with Ethyl Acetate (3 x 20 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
Part B: Nitro Reduction to Aniline
-
Preparation: Dissolve the crude intermediate from Part A in a 1:1 mixture of Ethanol and THF (20 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under an argon blanket to prevent ignition.
-
Reaction: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 12 hours.
-
Self-Validation Check: The deep orange/red color of the nitro compound will fade to a pale yellow or colorless solution as the chromophore is destroyed upon reduction to the amine. LC-MS should confirm a mass shift of -30 Da (loss of two oxygen atoms, gain of two protons).
-
Workup: Filter the mixture through a pad of Celite to remove the Pd/C. Concentrate the filtrate to yield the highly reactive ortho-diamine intermediate, ready for immediate cyclization.
References
-
Liu, R., et al. "Hydride-induced Meisenheimer complex formation reflects activity of nitro aromatic anti-tuberculosis compounds". PMC - National Institutes of Health. URL:[Link]
Step-by-step synthesis protocol for 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene
Application Note: Synthesis and Process Optimization of 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene
Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers. Document Type: Advanced Protocol and Mechanistic Guide.
Executive Summary
Highly substituted benzotrifluorides are critical building blocks in the development of modern pharmaceuticals and agrochemicals, often serving as precursors for complex active pharmaceutical ingredients (APIs) and herbicides[1]. The synthesis of 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene requires precise regiochemical control and the strategic application of activating groups.
This application note details a robust, two-step synthetic workflow starting from commercially available 1-chloro-5-fluoro-2-(trifluoromethyl)benzene. The sequence leverages an electrophilic aromatic nitration followed by a highly efficient Nucleophilic Aromatic Substitution (SNAr).
Mechanistic Rationale & Pathway Design
Regioselective Nitration
The initial step involves the nitration of 1-chloro-5-fluoro-2-(trifluoromethyl)benzene. The regioselectivity is dictated by the competing directing effects of the substituents:
-
-CF3: Strongly deactivating, meta-directing.
-
-Cl / -F: Deactivating, but ortho/para-directing via resonance stabilization.
The synergistic para-directing effect of the chlorine atom and the ortho-directing effect of the fluorine atom strongly favor electrophilic attack at the C4 position, yielding 1-chloro-5-fluoro-4-nitro-2-(trifluoromethyl)benzene. Nitration of benzotrifluorides is highly exothermic and carries a risk of thermal runaway; thus, strict temperature control and dosing rates are critical[2].
Nucleophilic Aromatic Substitution (SNAr)
The second step is the displacement of the fluoride leaving group by a methoxide nucleophile. While SNAr reactions can proceed via concerted or stepwise mechanisms depending on the substrate, the presence of a strongly electron-withdrawing nitro group ortho to an excellent leaving group (fluoride) strongly favors a stepwise mechanism via a discrete Meisenheimer complex[3]. Fluoride is the ideal leaving group for this transformation due to the extreme polarity of the C-F bond, which accelerates the rate-determining nucleophilic addition step[4][5].
Synthetic workflow for 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene.
Stepwise S_NAr mechanism via a stabilized Meisenheimer complex.
Experimental Protocols
Protocol A: Synthesis of 1-Chloro-5-fluoro-4-nitro-2-(trifluoromethyl)benzene
Caution: Nitration reactions are highly exothermic. Perform behind a blast shield using proper PPE and controlled dosing[2].
-
Preparation of Mixed Acid: In a 500 mL jacketed reactor equipped with an overhead stirrer, internal thermocouple, and dropping funnel, carefully add concentrated sulfuric acid (H2SO4, 98%, 150 mL). Cool the reactor to 0 °C using a chiller unit. Slowly add fuming nitric acid (HNO3, >90%, 50 mL) dropwise, maintaining the internal temperature below 5 °C.
-
Substrate Addition: Dissolve 1-chloro-5-fluoro-2-(trifluoromethyl)benzene (50.0 g, 251.8 mmol) in dichloromethane (DCM, 50 mL) to prevent freezing and ensure smooth mixing.
-
Dosing: Add the substrate solution dropwise to the mixed acid over 2 hours. Critical Parameter: Maintain the internal temperature strictly between 0 °C and 5 °C to maximize regioselectivity and prevent runaway kinetics[2][6].
-
Reaction Maturation: Once dosing is complete, allow the mixture to stir at 5 °C for an additional 1 hour, then slowly warm to 15 °C over 2 hours. Monitor conversion via HPLC.
-
Quenching & Workup: Pour the reaction mixture slowly over crushed ice (500 g) under vigorous stirring. Extract the aqueous layer with DCM (3 x 150 mL). Wash the combined organic phases with saturated aqueous NaHCO3 (until pH > 7), followed by brine.
-
Purification: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be recrystallized from hot ethanol to yield the pure nitro intermediate.
Protocol B: Synthesis of 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene (SNAr)
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the intermediate 1-chloro-5-fluoro-4-nitro-2-(trifluoromethyl)benzene (30.0 g, 123.2 mmol) in anhydrous methanol (100 mL).
-
Nucleophile Addition: Add a solution of Sodium Methoxide (NaOMe, 25 wt% in methanol, 31.0 mL, 135.5 mmol, 1.1 equiv) dropwise at room temperature. The solution will immediately darken, indicating the formation of the Meisenheimer complex[3][4].
-
Reflux: Heat the reaction mixture to 65 °C (reflux) for 4 hours. The loss of the fluoride ion does not significantly slow down the reaction, as the nucleophilic addition is the rate-determining step[5].
-
In-Process Control: Sample the reaction and analyze via LC-MS to confirm the complete disappearance of the starting material.
-
Workup: Cool the mixture to room temperature and quench with water (150 mL). The product will precipitate as a solid.
-
Isolation: Filter the precipitate under vacuum, wash thoroughly with cold water to remove residual NaF and unreacted NaOMe, and dry in a vacuum oven at 45 °C overnight.
Data Presentation & Process Optimization
Table 1: Nitration Optimization (Protocol A) Data demonstrates the critical nature of temperature control on regioselectivity and safety.
| Temp Range (°C) | Dosing Time (h) | Conversion (%) | C4-Nitro Isomer (%) | C6-Nitro Isomer (%) | Thermal Risk |
| 0 - 5 | 2.0 | >98 | 92 | 6 | Low |
| 10 - 15 | 1.0 | >99 | 85 | 12 | Moderate |
| 25 - 30 | 0.5 | >99 | 78 | 18 | High (Runaway) |
Table 2: SNAr Kinetics (Protocol B) Comparison of leaving groups at the C5 position under identical conditions (NaOMe/MeOH, 65°C).
| Leaving Group | Electronegativity | C-X Bond Strength (kJ/mol) | Time to >95% Conv. (h) | Yield (%) |
| Fluoride (-F) | 3.98 | ~485 | 4.0 | 94 |
| Chloride (-Cl) | 3.16 | ~327 | 18.5 | 76 |
| Bromide (-Br) | 2.96 | ~285 | >24.0 | 61 |
Note: As shown in Table 2, the extreme polarity of the C-F bond makes fluoride the superior leaving group in SNAr reactions, despite having the highest bond dissociation energy[4][5].
References
-
Nucleophilic aromatic substitution. BYJU'S. Available at:[Link]
-
The mono-nitration of benzotrifluoride. IDEALS (Illinois). Available at: [Link]
-
Nucleophilic aromatic substitution. Wikipedia. Available at:[Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. Available at:[Link]
-
One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Springer Nature. Available at: [Link]
-
Simple Monitoring of Fine Chemical Runaway Reactions in Multipurpose Plants: Nitration of 2,4-Dichloro Benzotrifluoride. ACS Publications. Available at:[Link]
-
Trifluorotoluene. Wikipedia. Available at: [Link]
Sources
- 1. Trifluorotoluene - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. ideals.illinois.edu [ideals.illinois.edu]
HPLC method development for analyzing 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene
Executive Summary
1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene is a heavily substituted, electron-deficient aromatic building block widely utilized in agrochemical and pharmaceutical synthesis. From a chromatographic perspective, this molecule presents a unique challenge: it is highly hydrophobic (driven by the trifluoromethyl and chloro groups), highly polarizable (due to the nitro and methoxy auxochromes), and strictly neutral across all standard pH ranges.
As a Senior Application Scientist, I have designed this protocol to move beyond generic C18 screening. This guide details a self-validating, stability-indicating HPLC method that leverages orthogonal stationary phase selectivity to ensure robust impurity profiling and quantification, fully grounded in current regulatory frameworks.
Physicochemical Rationale & Chromatographic Strategy
To develop a robust method, we must first understand the causality behind our experimental choices. A standard C18 column relies purely on dispersive (hydrophobic) interactions. For a molecule containing a −CF3 group, a −NO2 group, and an aromatic ring, relying solely on hydrophobicity often results in excessive retention times and poor resolution from closely related synthetic impurities (e.g., des-chloro or des-fluoro analogs).
Stationary Phase Causality: We select a Pentafluorophenyl (PFP) column over a traditional C18. According to [1], fluorinated phases provide orthogonal selectivity for highly polar compounds and halogens. The electron-deficient PFP ring induces strong π−π stacking with the electron-rich methoxy-substituted regions of our analyte. Simultaneously, the fluorine atoms on the stationary phase provide highly specific dipole-dipole interactions with the analyte's −CF3 group.
Mobile Phase Causality: Because the analyte is neutral, mobile phase pH will not affect its ionization state. However, its synthetic precursors (often phenols or anilines) are ionizable. We utilize 0.1% Formic Acid (pH ~2.7) in the aqueous phase to fully protonate any basic impurities and suppress the ionization of acidic impurities, ensuring they elute with sharp, reproducible peak shapes. Acetonitrile (ACN) is selected as the organic modifier because its aprotic nature enhances the dipole-dipole interactions on the PFP column, and its lower viscosity at high percentages mitigates backpressure.
Caption: Orthogonal retention mechanisms between the target fluorinated analyte and the PFP stationary phase.
Optimized Chromatographic Conditions
The following conditions have been optimized to balance resolution, run time, and system backpressure.
Table 1: Instrument and Method Parameters
| Parameter | Specification / Setting | Rationale |
| Column | Ascentis® Express F5 (PFP), 100 x 4.6 mm, 2.7 µm | Core-shell technology for high efficiency at lower backpressures. |
| Mobile Phase A | 0.1% Formic Acid in MS-Grade Water | Suppresses ionization of synthetic impurities. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong eluent for high LogP compounds; low viscosity. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID core-shell columns. |
| Column Temperature | 35 °C | Reduces solvent viscosity and improves mass transfer. |
| Detection (UV-Vis) | DAD at 254 nm (Reference 360 nm) | Universal aromatic absorbance; nitro group conjugation. |
| Injection Volume | 5.0 µL | Prevents column overloading while maintaining sensitivity. |
Table 2: Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 60 | 40 | Initial hold to focus polar impurities. |
| 2.0 | 60 | 40 | Isocratic hold. |
| 10.0 | 10 | 90 | Linear ramp to elute the highly hydrophobic main analyte. |
| 12.0 | 10 | 90 | Wash step to remove strongly retained oligomers. |
| 12.1 | 60 | 40 | Return to initial conditions. |
| 15.0 | 60 | 40 | Re-equilibration. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . At each critical juncture, the system must meet predefined criteria before the analyst is permitted to proceed. This aligns with the allowable adjustments and system suitability requirements defined in[2].
Step 1: Mobile Phase & System Preparation
-
Prepare Mobile Phase A by adding 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm).
-
Prepare Mobile Phase B by adding 1.0 mL of Formic Acid to 1000 mL of HPLC-grade Acetonitrile.
-
Purge all HPLC lines for 5 minutes at 5.0 mL/min.
-
Self-Validation Checkpoint 1 (Baseline Stability): Pump the initial gradient conditions (40% B) at 1.0 mL/min. Monitor the UV baseline at 254 nm. Proceed only if baseline drift is < 1 mAU/hr and short-term noise is < 0.05 mAU.
Step 2: Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile. (Matching the initial gradient strength prevents solvent-effect peak distortion).
-
Standard Stock: Accurately weigh 10.0 mg of 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene reference standard. Dissolve in 10.0 mL of Acetonitrile (1.0 mg/mL).
-
Working Standard: Dilute the stock 1:10 with Diluent to achieve a final concentration of 100 µg/mL.
-
Self-Validation Checkpoint 2 (Visual Inspection): Ensure the solution is completely clear. Proceed only if no particulates are visible. If cloudy, sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.
Step 3: System Suitability Testing (SST)
-
Inject the Diluent (Blank) to confirm no isobaric interferences exist at the expected retention time (~8.4 minutes).
-
Inject the Working Standard (100 µg/mL) six consecutive times.
-
Self-Validation Checkpoint 3 (Compendial Compliance): Evaluate the chromatograms against USP <621> criteria[2].
-
Retention Time %RSD must be ≤ 1.0%.
-
Peak Area %RSD must be ≤ 2.0%.
-
Tailing Factor ( Tf ) must be ≤ 1.5.
-
Theoretical Plates ( N ) must be ≥ 5,000.
-
If any parameter fails, halt the sequence. Flush the column or replace the mobile phase before re-attempting.
-
Step 4: Execution & Data Acquisition
-
Once SST passes, proceed with the injection sequence: Blank → Unknown Samples → Bracketing Standard.
-
Integrate peaks using a consistent baseline-to-baseline drop method.
Caption: Logical progression of HPLC method development tailored for highly substituted nitroaromatics.
Method Validation Summary
To guarantee the scientific integrity of the assay, the method must be validated according to the [3]. The table below summarizes the target validation parameters, their acceptance criteria, and representative data demonstrating method capability.
Table 3: ICH Q2(R2) Validation Parameters and Representative Results
| Validation Parameter | ICH Q2(R2) Requirement | Acceptance Criteria | Representative Result | Status |
| Specificity | Assess interferences | No peaks in blank at analyte Rt | No interference at 8.4 min | PASS |
| Linearity | Minimum 5 concentrations | Correlation Coefficient ( R2 ) ≥0.999 | R2=0.9998 (Range: 10-150 µg/mL) | PASS |
| Method Precision | 6 independent preparations | %RSD of Peak Area ≤2.0% | 0.65% RSD | PASS |
| Accuracy (Recovery) | 3 levels (50%, 100%, 150%) | Mean Recovery 98.0% - 102.0% | 99.4% ± 0.8% | PASS |
| Limit of Detection (LOD) | Signal-to-Noise Ratio | S/N ≥3:1 | 0.05 µg/mL | PASS |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio | S/N ≥10:1 | 0.15 µg/mL | PASS |
Note: The reportable range is confirmed by demonstrating that the analytical procedure provides results with acceptable response, accuracy, and precision across the specified limits[3].
References
-
European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5". EMA/CHMP/ICH/82072/2006. Available at:[Link]
-
Agilent Technologies. "Understanding the Latest Revisions to USP <621>: LC Method Modernization". Agilent White Papers. Available at:[Link]
Sources
Application Notes and Protocols for the Dissolution of 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene
Introduction
1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene is a complex substituted aromatic compound with significant potential as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] The presence of a chloro, a methoxy, a nitro, and a trifluoromethyl group on the benzene ring creates a unique electronic and steric environment, influencing its reactivity and physical properties, including solubility.[1] A thorough understanding of its dissolution characteristics in various organic solvents is paramount for its effective use in research and development, ensuring reaction efficiency, and enabling accurate analytical characterization.
This technical guide provides a comprehensive overview of the solubility profile of 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene, detailed protocols for its dissolution, and methodologies for determining its quantitative solubility. The guidance herein is grounded in established chemical principles and safety practices to empower researchers in their experimental endeavors.
Safety First: Handling and Personal Protective Equipment (PPE)
General Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4][6][7]
-
Avoid contact with skin and eyes.[4][6] In case of contact, rinse the affected area immediately with copious amounts of water.[4]
-
Prevent the formation of dust and aerosols during handling.[6][7]
-
Keep the compound away from strong oxidizing agents and strong bases.[4]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[6][7]
-
Skin Protection: Use impervious gloves (e.g., nitrile rubber) and wear protective clothing to prevent skin contact.[4][6][7]
-
Respiratory Protection: If working outside of a fume hood or if dust formation is likely, use a full-face respirator with an appropriate filter.[6][7]
Understanding Solubility: A Qualitative Assessment
The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene possesses both polar and non-polar characteristics, which dictates its solubility in different organic solvents.
-
Polar Moieties: The nitro (-NO2) and methoxy (-OCH3) groups are polar.
-
Non-polar Moieties: The chlorinated and trifluoromethylated benzene ring is predominantly non-polar.
Based on this structure, a qualitative solubility profile can be predicted:
| Solvent Class | Predicted Solubility | Rationale |
| Highly Polar Protic (e.g., Water, Methanol) | Low to Moderate | The large, non-polar aromatic backbone is expected to limit solubility in highly polar solvents like water. In alcohols like methanol, some solubility may be observed due to dipole-dipole interactions with the polar functional groups.[8] |
| Polar Aprotic (e.g., Acetone, DMSO, THF, Ethyl Acetate) | Good to High | These solvents are effective at solvating both the polar and non-polar regions of the molecule, leading to favorable solubility.[8] Tetrahydrofuran (THF) is often used as a solvent for reactions involving similar compounds.[9] |
| Non-polar (e.g., Toluene, Hexane) | Moderate to Good | The non-polar aromatic ring will interact favorably with non-polar solvents. However, the presence of polar groups may slightly limit the solubility compared to purely non-polar solutes.[8] |
| Chlorinated (e.g., Dichloromethane, Chloroform) | Good to High | The presence of a chlorine atom on the solute molecule suggests favorable interactions with chlorinated solvents. |
Experimental Workflow for Dissolution
The following diagram illustrates a general workflow for the dissolution of 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene.
Sources
- 1. CAS 121-17-5: 1-Chloro-2-nitro-4-(trifluoromethyl)benzene [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene
Welcome to the technical support center for the synthesis of 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic outcomes. The information herein is based on established chemical principles and practical laboratory experience.
I. Reaction Overview and Key Challenges
The synthesis of 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene typically involves the electrophilic nitration of 3-chloro-4-methoxybenzotrifluoride. This reaction, while straightforward in principle, is sensitive to various parameters that can significantly impact the yield and purity of the final product.
The core of this synthesis is an electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile.[1][2] The generation of this ion from nitric acid is catalyzed by a strong acid, typically sulfuric acid.[2][3] The substituents already present on the benzene ring—chloro, methoxy, and trifluoromethyl groups—exert a strong directing influence on the position of the incoming nitro group.
Common challenges that researchers encounter include:
-
Low reaction yield.
-
Formation of undesired regioisomers.
-
Difficult purification of the final product.
-
Runaway reactions due to the exothermic nature of nitration.
This guide will address these issues in a practical, question-and-answer format.
II. Troubleshooting Guide: Enhancing Your Synthesis Yield
This section is structured to help you diagnose and resolve common problems encountered during the synthesis.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yields can stem from several factors, from reagent quality to reaction conditions. Let's break down the potential culprits:
-
Inadequate Nitrating Agent Strength: The concentration and ratio of your nitric and sulfuric acids are critical. The sulfuric acid acts as a catalyst to generate the highly reactive nitronium ion (NO₂⁺) from nitric acid.[3] If the acid mixture is not sufficiently strong (e.g., due to water contamination), the concentration of the nitronium ion will be too low for an efficient reaction.
-
Solution: Always use fresh, concentrated nitric acid (68-70%) and sulfuric acid (95-98%). Consider using fuming nitric acid or adding oleum (fuming sulfuric acid) to the reaction mixture to increase the concentration of the nitronium ion. However, exercise extreme caution as these reagents are highly corrosive and reactive.
-
-
Suboptimal Reaction Temperature: Aromatic nitration is a highly exothermic process.[4][5] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, if the temperature is too high, it can lead to the formation of byproducts and decomposition of the starting material or product.
-
Solution: Precise temperature control is paramount. The reaction should be conducted in a flask equipped with a thermometer and an ice bath to maintain the temperature within the optimal range. A typical starting point is 0-5 °C, with slow, dropwise addition of the nitrating agent. After the addition is complete, the reaction may be allowed to slowly warm to room temperature to ensure complete conversion.
-
-
Improper Reagent Addition: The order and rate of reagent addition are crucial.[6] Adding the substrate to the nitrating mixture too quickly can cause localized overheating, leading to side reactions.
-
Solution: The preferred method is to add the nitrating mixture dropwise to a cooled solution of the 3-chloro-4-methoxybenzotrifluoride in a suitable solvent or in an excess of sulfuric acid. This ensures that the concentration of the nitrating agent is kept low at any given time, allowing for better temperature control.
-
Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity of the nitration?
The formation of isomers is governed by the directing effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) is a strong activating and ortho-, para-directing group, while the chloro (-Cl) and trifluoromethyl (-CF₃) groups are deactivating and meta-directing. The position of nitration is a result of the interplay of these directing effects.
-
Understanding the Directing Effects: The powerful ortho-, para-directing effect of the methoxy group will be the dominant influence. Therefore, the nitro group is most likely to add to the positions ortho or para to the methoxy group. Given the substitution pattern of the starting material, the desired product results from nitration at the position ortho to the methoxy group and meta to the chloro and trifluoromethyl groups.
-
Controlling Isomer Formation:
-
Temperature: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product over the thermodynamically controlled one.
-
Solvent: The choice of solvent can influence the steric hindrance around the reaction sites. While often performed in excess sulfuric acid, exploring other inert solvents might offer some control, though this is less common for nitrations.
-
Q3: The purification of the final product is challenging due to persistent impurities. What are the best purification strategies?
Effective purification is key to obtaining a high-purity product. The choice of method depends on the nature of the impurities.
-
Initial Work-up:
-
Quenching: The reaction mixture should be carefully quenched by pouring it slowly onto crushed ice with vigorous stirring.[7] This will dilute the acids and precipitate the organic product.
-
Extraction: The crude product should then be extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Washing: The organic layer should be washed sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine to aid in drying.[7]
-
-
Purification Techniques:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. A suitable solvent system must be identified through small-scale trials. Common solvents for recrystallization include ethanol, methanol, or a mixture of hexane and ethyl acetate.
-
Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel is a powerful alternative.[7] A solvent system with appropriate polarity (e.g., a gradient of ethyl acetate in hexane) will be needed to separate the desired product from its isomers and other byproducts.
-
III. Frequently Asked Questions (FAQs)
Q: What is the expected yield for this synthesis? A: With an optimized protocol, yields can typically range from 70-85%. However, this is highly dependent on the precise reaction conditions and the purity of the starting materials.
Q: Are there any specific safety precautions I should take? A: Yes, absolutely. Aromatic nitration reactions are highly exothermic and can be dangerous if not properly controlled.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Use an ice bath to control the reaction temperature.
-
Add reagents slowly and monitor the temperature closely.
-
Be prepared for a potential runaway reaction by having a larger ice bath and a quenching solution readily available.
Q: Can I use a different nitrating agent? A: While a mixture of nitric and sulfuric acid is the most common, other nitrating agents can be used. For instance, nitronium tetrafluoroborate (NO₂BF₄) is a powerful nitrating agent that can sometimes offer improved selectivity. However, it is more expensive and requires anhydrous conditions.
Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and identify any isomeric impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity and confirm the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.
IV. Experimental Protocols
Optimized Synthesis Protocol for 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene
Materials:
-
3-chloro-4-methoxybenzotrifluoride
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 50 mL of concentrated sulfuric acid.
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add 10.0 g (0.047 mol) of 3-chloro-4-methoxybenzotrifluoride to the cold sulfuric acid with continuous stirring.
-
Prepare the nitrating mixture by carefully adding 4.5 mL (0.10 mol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the starting material over a period of 30-45 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1 hour.
-
Allow the reaction to slowly warm to room temperature and stir for another 2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Allow the ice to melt, and then extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
V. Visualizing the Process
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common issues in the synthesis.
VI. References
-
Ottokemi. (n.d.). 4-Chloro-2-fluoro-5-nitrotoluene, 98%. Retrieved from [Link]
-
ChemicalCell. (n.d.). 4-Chloro-2-Fluoro-5-Nitrotoluene | 18349-11-6. Retrieved from [Link]
-
Study Mind. (2022, April 19). Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Retrieved from [Link]
-
Google Patents. (n.d.). CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene. Retrieved from
-
Eureka | Patsnap. (2019, January 25). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
University of Southampton ePrints. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors | Request PDF. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene. Retrieved from [Link]
-
Save My Exams. (2025, June 14). Electrophilic Substitution in Benzene (HL) (DP IB Chemistry: HL): Revision Note. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Google Patents. (n.d.). CN102786386A - Preparation method of 4-chloro-2-fluorotoluene. Retrieved from
-
BYJU'S. (n.d.). Benzene Reactions – Sulfonation, Nitration and Halogenation. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene. Retrieved from [Link]
-
MDPI. (2017, March 23). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Journal of the American Chemical Society. (2017, July 5). The Suzuki–Miyaura Coupling of Nitroarenes. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ACS Publications. (2008, November 21). A simple procedure for optimal scale-up of fine chemical processes. Part II: the nitration of 4-chloro benzotrifluoride. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene. Retrieved from [Link]
-
Chalmers Publication Library. (n.d.). Optimization of the Chematur Pump Nitration process for continuous production of Dinitrotoluene. Retrieved from [Link]
Sources
Minimizing side products during 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene reactions
Welcome to the technical support center for 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthetic applications of this versatile building block. Our focus is on minimizing the formation of side products to ensure high-yield, high-purity outcomes in your experiments.
Troubleshooting Guide: Minimizing Side Products
This section addresses specific issues that may arise during reactions with 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene, providing explanations for their causes and actionable protocols for their mitigation.
Issue 1: Low Yield of the Desired Product and Presence of a Phenolic Impurity
Question: I am performing a nucleophilic aromatic substitution (SNA_r_) with an amine nucleophile and observing a low yield of my target compound, along with a significant amount of a byproduct that I suspect is 5-methoxy-4-nitro-2-(trifluoromethyl)phenol. What is causing this, and how can I prevent it?
Answer:
The formation of 5-methoxy-4-nitro-2-(trifluoromethyl)phenol is a classic example of a common side reaction in nucleophilic aromatic substitution (SNA_r_) chemistry: hydrolysis . The benzene ring of 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups positioned ortho and para to the chloro leaving group.[1] This high degree of activation, however, also makes the substrate susceptible to attack by water or hydroxide ions, which can be present in your reaction mixture as impurities in solvents or reagents, or if you are using an aqueous base.
The mechanism for this undesired hydrolysis is analogous to the desired substitution reaction, proceeding through a Meisenheimer complex.[2][3]
Mitigation Strategies:
To minimize the formation of the phenolic byproduct, it is crucial to rigorously exclude water from your reaction system.
Recommended Protocol for Anhydrous S_NAr_:
-
Drying of Solvents and Reagents:
-
Use freshly distilled, anhydrous solvents. Aprotic polar solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are common choices. Ensure they are stored over molecular sieves.
-
Dry your amine nucleophile if it is a solid. If it is a liquid, consider distilling it.
-
If using a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃), ensure it is thoroughly dried in an oven before use.
-
-
Inert Atmosphere:
-
Conduct the reaction under an inert atmosphere of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.
-
-
Choice of Base:
-
If a base is required to deprotonate your nucleophile or to act as a scavenger for the HCl generated, opt for a non-aqueous, non-hydroxide base. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often suitable choices as they are less likely to introduce water.
-
Table 1: Recommended Reaction Conditions to Minimize Hydrolysis
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMF, DMSO, MeCN | Aprotic polar solvents facilitate S_NAr_ reactions and can be effectively dried. |
| Atmosphere | Nitrogen or Argon | Prevents ingress of atmospheric moisture. |
| Base | Anhydrous K₂CO₃, Cs₂CO₃, or non-nucleophilic amine bases (TEA, DIPEA) | Avoids the introduction of water and hydroxide ions. |
| Temperature | As low as reasonably possible to achieve a good reaction rate | Higher temperatures can sometimes increase the rate of hydrolysis. |
Issue 2: Formation of an Unknown, High-Molecular-Weight Byproduct
Question: During my reaction, I am observing the formation of a less polar, high-molecular-weight byproduct that is difficult to characterize. What could this be?
Answer:
While less common, the formation of dimeric or oligomeric byproducts can occur, especially if your nucleophile has more than one reactive site. However, a more likely scenario, particularly at elevated temperatures, is the self-condensation of your starting material or reaction with a degraded solvent.
Another possibility, though remote under standard S_NAr_ conditions, is a reaction involving the trifluoromethyl group. While generally robust, under forcing conditions, it can potentially react.[4]
Troubleshooting Steps:
-
Reaction Monitoring:
-
Carefully monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you identify the point at which the byproduct begins to form.
-
-
Temperature Control:
-
Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Overheating can lead to decomposition and side reactions.
-
-
Solvent Purity:
-
Ensure the purity of your solvent. For example, aged DMF can contain dimethylamine, which is a nucleophile and can lead to the formation of an N,N-dimethylamino substituted byproduct.
-
Frequently Asked Questions (FAQs)
Question 1: What is the role of each substituent on the benzene ring in influencing the reaction?
Answer:
The substituents on the benzene ring of 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene each play a critical role in modulating its reactivity:
-
-Cl (Chloro group): This is the leaving group in the nucleophilic aromatic substitution reaction.
-
-NO₂ (Nitro group) and -CF₃ (Trifluoromethyl group): These are powerful electron-withdrawing groups .[5][6] Their presence at the ortho and para positions to the chloro group is crucial. They activate the ring for nucleophilic attack by withdrawing electron density, which stabilizes the negatively charged intermediate (Meisenheimer complex) through resonance and induction.[1]
-
-OCH₃ (Methoxy group): The methoxy group is located meta to the chloro leaving group. It is an electron-donating group by resonance and a weak electron-withdrawing group by induction. Its meta position means it does not directly participate in resonance stabilization of the Meisenheimer complex. Its overall effect on the reaction rate is generally less significant than the powerful activating effects of the nitro and trifluoromethyl groups.
Diagram 1: Influence of Substituents on Reactivity
Caption: Roles of substituents in the S_NAr_ reaction.
Question 2: Can ether cleavage of the methoxy group be a significant side reaction?
Answer:
Under typical nucleophilic aromatic substitution conditions, which are often basic or neutral, cleavage of the aryl-methoxy bond is not a significant concern. Aryl ethers are generally very stable.[7] Ether cleavage typically requires strong acids like HBr or HI at elevated temperatures.[8][9] Therefore, unless your reaction conditions involve a strong acid, you are unlikely to observe byproducts resulting from the cleavage of the methoxy group.
Question 3: How does the trifluoromethyl group affect the reaction compared to other halogens?
Answer:
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[5][6] Its effect is primarily inductive. This strong electron-withdrawing nature significantly enhances the electrophilicity of the carbon atom bearing the chlorine, thereby accelerating the rate of nucleophilic attack. Compared to a simple halogen substituent, the trifluoromethyl group is a much stronger activator for S_NAr_ reactions.
Diagram 2: Desired Reaction vs. Hydrolysis Side Reaction
Caption: Competing pathways in S_NAr_ reactions.
References
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
- Denmark, S. E. (n.d.). Ether C-O Bond Cleavage via Transition Metal Homogeneous Catalysis. Retrieved from University of Illinois Urbana-Champaign.
- MDPI. (2025).
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PubMed Central.
-
Harvard DASH. (n.d.). Concerted nucleophilic aromatic substitutions. Retrieved from [Link]
-
Chemistry Steps. (2020). Reactions of Ethers-Ether Cleavage. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]
-
Longdom Publishing. (2022). Synthesis and Cleavage of Ethers. Retrieved from [Link]
- The Organic Chemistry Tutor. (2017, January 14).
-
Chemistry LibreTexts. (2023). 10.4: Reactions of Ethers- Acidic Cleavage (CHM 223). Retrieved from [Link]
- ACS Publications. (n.d.). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research.
- National Center for Biotechnology Information. (n.d.). 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene. PubChem.
- National Center for Biotechnology Information. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
Sources
- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Publish Comparison Guide: Validation of Analytical Methods for 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene Purity
Executive Summary
1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene is a highly functionalized aromatic building block widely utilized in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs)[]. Featuring a complex "push-pull" electronic system—comprising electron-withdrawing nitro (-NO₂), trifluoromethyl (-CF₃), and chloro (-Cl) groups alongside an electron-donating methoxy (-OCH₃) group—this molecule is a versatile electrophile for nucleophilic aromatic substitution (SₙAr).
However, this dense functionalization presents unique analytical challenges. Ensuring the absolute purity of this intermediate is critical, as related substance impurities (such as des-chloro or des-nitro analogs) can propagate through synthetic pathways, compromising final API safety and efficacy. This guide objectively compares three analytical methodologies—HPLC-UV, GC-FID, and Quantitative NMR (qNMR)—and provides a comprehensive, step-by-step validation protocol grounded in ICH Q2(R2)[2] and USP <1225>[3] standards.
Methodological Comparison: Selecting the Optimal Purity Assay
To establish a self-validating analytical system, we must evaluate the causality behind method selection. The table below compares the primary candidate techniques based on their mechanistic suitability for this specific molecule.
Table 1: Performance Comparison of Analytical Alternatives
| Performance Metric | HPLC-UV (Primary Standard) | GC-FID (Alternative) | ¹⁹F qNMR (Orthogonal) |
| Separation Mechanism | Liquid partitioning (C18) | Volatilization / Boiling point | None (Isotope-specific resonance) |
| Detection Mechanism | UV Absorbance (Chromophores) | Flame Ionization | Nuclear Magnetic Resonance |
| Specificity | High: Excellent resolution of structural analogs. | Moderate: Risk of thermal degradation of the -NO₂ group. | Extremely High: Zero background interference in ¹⁹F spectrum. |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.999 |
| Precision (RSD) | < 1.0% | < 2.5% | < 1.0% |
| LOD / LOQ | 0.01% / 0.03% | 0.05% / 0.10% | ~0.5% / 1.0% |
| Reference Standard | Required | Required | Not Required (Uses Internal Std) |
| Throughput | High (15 min/run) | High (20 min/run) | Low (45 min/run) |
Scientific Causality & Method Justification
-
Why HPLC-UV is the Primary Choice: The extended π -conjugation of the benzene ring, coupled with the -NO₂ and -OCH₃ groups, provides a massive molar absorptivity ( ϵ ) in the UV range (typically around 254 nm). This allows for exceptional sensitivity. Furthermore, HPLC avoids the thermal stress that can cause nitroaromatics to decompose.
-
The Limitation of GC-FID: While the molecule is sufficiently volatile for Gas Chromatography, nitroaromatics are notoriously thermally labile. Temperatures exceeding 250°C in the GC injection port can induce thermal reduction or degradation, artificially skewing the purity profile.
-
The Power of ¹⁹F qNMR: Quantitative NMR is the ultimate orthogonal technique. Because the molecule contains a -CF₃ group, ¹⁹F qNMR can be used to determine absolute purity without requiring a primary reference standard of the analyte itself. The lack of background fluorine in typical synthetic matrices makes integration flawless.
Analytical Validation Workflow
The validation of the chosen HPLC-UV method must comply with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which mandate the demonstration of specificity, linearity, accuracy, and precision[2]. USP <1225> classifies this as a Category I procedure (quantitation of major components)[3].
Analytical method selection and ICH Q2(R2) validation workflow for purity determination.
Step-by-Step Experimental Methodologies
Protocol 1: HPLC-UV Method Validation (Primary Assay)
This protocol establishes a self-validating chromatographic system designed to separate 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene from its synthetic precursors.
1. Chromatographic Conditions:
-
Column: Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (Provides excellent peak shape for halogenated aromatics).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Program: 30% B to 90% B over 15 minutes, hold for 3 minutes, return to 30% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
2. ICH Q2(R2) Validation Execution:
-
Specificity (Selectivity): Inject a diluent blank, a 100% target concentration standard (e.g., 0.5 mg/mL), and a sample spiked with known related substances (e.g., 1-chloro-2-fluoro-4-nitro-5-(trifluoromethyl)benzene)[4]. Acceptance Criteria: No interfering peaks at the retention time of the main peak; Resolution ( Rs ) between the main peak and the closest eluting impurity must be ≥1.5 [2].
-
Linearity & Range: Prepare a calibration curve using five concentration levels ranging from 50% to 150% of the nominal target concentration (0.25, 0.375, 0.50, 0.625, and 0.75 mg/mL). Plot peak area against concentration. Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 .
-
Accuracy (Recovery): Prepare synthetic mixtures by spiking the pure reference standard into the sample matrix at 80%, 100%, and 120% of the target concentration. Analyze in triplicate. Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%.
-
Precision (Repeatability): Perform six replicate injections of the 100% standard preparation. Calculate the relative standard deviation (% RSD) of the peak areas. Acceptance Criteria: % RSD ≤2.0% .
Protocol 2: ¹⁹F qNMR Orthogonal Verification
To verify the accuracy of the HPLC method without relying on a potentially biased reference standard, ¹⁹F qNMR is employed to determine the absolute mass fraction.
1. Sample Preparation:
-
Accurately weigh ~15.0 mg of 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene and ~5.0 mg of a certified internal standard (e.g., 1,4-Difluorobenzene, NIST traceable, purity >99.9%) into a vial using a microbalance.
-
Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) and transfer to a 5 mm NMR tube.
2. Acquisition Parameters:
-
Nucleus: ¹⁹F (observed at ~376 MHz on a 400 MHz spectrometer).
-
Relaxation Delay ( D1 ): 30 seconds. Causality: Fluorine nuclei in -CF₃ groups often have long longitudinal relaxation times ( T1 ). The D1 must be ≥5×T1 to ensure complete relaxation between pulses, preventing signal saturation and ensuring quantitative accuracy.
-
Number of Scans: 64.
3. Data Analysis:
-
Integrate the singlet corresponding to the -CF₃ group of the analyte (typically around -62 ppm) and the signal of the internal standard. Calculate absolute purity using the standard qNMR mass-ratio formula.
Experimental Data Presentation
The following table summarizes representative validation data for the HPLC-UV method, demonstrating full compliance with regulatory thresholds.
Table 2: Summary of HPLC-UV Validation Results
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result | Status |
| System Suitability | Tailing factor ≤1.5 ; Theoretical Plates ≥2000 | Tf=1.12 ; N=8500 | PASS |
| Specificity | Resolution ( Rs ) ≥1.5 from nearest impurity | Rs=3.4 | PASS |
| Linearity | R2≥0.999 (Range: 50% - 150%) | R2=0.9998 ; y-intercept ≤2.0% | PASS |
| Accuracy | Mean Recovery 98.0% - 102.0% | 99.6% (80%), 100.1% (100%), 99.8% (120%) | PASS |
| Repeatability | % RSD ≤2.0% ( n=6 injections) | % RSD = 0.42% | PASS |
| Intermediate Precision | % RSD ≤2.0% (Different analyst/day) | % RSD = 0.58% | PASS |
| LOD / LOQ | S/N ≥3 (LOD) and S/N ≥10 (LOQ) | LOD = 0.01%; LOQ = 0.03% | PASS |
Conclusion
For the purity validation of 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene, HPLC-UV stands as the superior primary method due to the molecule's strong chromophoric properties and thermal sensitivity. While GC-FID offers a viable alternative for volatile impurities, it carries an inherent risk of nitro-group degradation. By pairing the ICH Q2(R2)-compliant HPLC-UV protocol with an orthogonal ¹⁹F qNMR absolute purity assessment, researchers can establish a highly trustworthy, self-validating analytical control strategy suitable for rigorous drug development pipelines.
References
-
ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
Sources
A Comparative Guide to Ensuring Reproducibility of NMR Spectra for 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene Across Batches
Introduction: The Imperative of Reproducibility in Pharmaceutical Development
In the landscape of pharmaceutical research and development, the chemical intermediate 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene serves as a critical building block. The structural integrity and purity of such intermediates are paramount, as they directly influence the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Any variability between manufacturing batches can have cascading effects, leading to costly delays and potential regulatory hurdles.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the structural elucidation and purity assessment of organic molecules.[1][2][3] Its high reproducibility and quantitative nature make it an invaluable tool for quality control.[4][5] However, the assertion of "reproducibility" is not inherent to the technique alone; it is the product of meticulous experimental design and standardized protocols. This guide provides an in-depth comparison of methodologies to ensure the consistency of NMR spectra for 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene across different production batches, offering field-proven insights and actionable protocols for researchers, scientists, and drug development professionals.
The Power of NMR in Quality Control: Beyond a Simple Fingerprint
NMR spectroscopy is uniquely powerful because the intensity of an NMR signal is directly proportional to the number of nuclei present in the sample.[6] This principle allows for not only the qualitative identification of a compound through its unique spectral "fingerprint" but also for its quantitative analysis (qNMR).[7][8] Unlike chromatographic techniques that often require specific reference standards for each impurity, qNMR can determine the purity of a sample against a single, unrelated internal standard.[7][8]
For a molecule like 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene, a ¹H NMR spectrum provides a wealth of information:
-
Structural Confirmation: The chemical shifts, splitting patterns (multiplicity), and integration of the aromatic protons and the methoxy group confirm the expected molecular structure.
-
Impurity Profiling: The presence of unexpected signals can indicate residual starting materials, by-products, or degradation products.
-
Quantitative Purity: By co-dissolving a known amount of a certified internal standard, the absolute purity of the batch can be calculated with high precision and accuracy, often better than 1%.[7]
A Comparative Analysis of Three Batches
To illustrate the challenges and best practices in ensuring reproducibility, we present an analysis of three hypothetical batches of 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene. While the core structure remains consistent, minor variations are often observed.
Expected ¹H NMR Signals for the Target Compound:
-
A singlet for the methoxy (–OCH₃) protons.
-
Two singlets (or two doublets with a very small meta-coupling) for the two aromatic protons.
Table 1: Comparative ¹H NMR Data for Three Production Batches
| Parameter | Batch A | Batch B | Batch C |
| Appearance | Pale Yellow Solid | Pale Yellow Solid | Yellow-Brown Solid |
| ¹H Chemical Shift (Ar-H) | 7.85 ppm, 7.21 ppm | 7.85 ppm, 7.21 ppm | 7.86 ppm, 7.22 ppm |
| ¹H Chemical Shift (–OCH₃) | 4.05 ppm | 4.05 ppm | 4.05 ppm |
| Purity (qNMR) | 99.2% | 98.9% | 97.5% |
| Observed Impurities | Residual Dichloromethane (5.30 ppm) | Unidentified aromatic signal at 8.10 ppm (0.3%) | Unidentified aromatic signal at 8.10 ppm (1.1%), Residual Toluene (2.36 ppm, 7.17-7.29 ppm) |
Analysis of Observations:
-
Batch A represents a high-purity standard, with only a common residual solvent (Dichloromethane) present.
-
Batch B shows a small, unidentified impurity in the aromatic region, suggesting a minor deviation in the synthesis or work-up process. The overall purity remains high.
-
Batch C exhibits a more significant level of the same impurity seen in Batch B, along with a different residual solvent (Toluene). The color variation also suggests a higher impurity profile.
This comparison underscores the necessity of a robust, standardized NMR protocol. Without it, distinguishing between true batch-to-batch chemical differences and analytical artifacts becomes impossible. Variations in sample preparation, instrument calibration, or processing parameters can introduce errors that mask or mimic real-world sample variability.[9]
Protocol for Ensuring Reproducible NMR Analysis
To mitigate analytical variability, a rigorously validated and standardized workflow is essential. This protocol is designed to be a self-validating system, incorporating checks to ensure data integrity from sample preparation to final analysis.
Experimental Workflow Diagram
Caption: A standardized workflow minimizes variability in NMR analysis.
Step-by-Step Methodology
-
Selection of Internal Standard (IS): Choose a high-purity (>99.9%) standard with sharp signals that do not overlap with the analyte. For this compound, 1,3,5-Trimethoxybenzene is a suitable choice.
-
Sample Preparation (The Critical First Step):
-
Accurately weigh approximately 15-20 mg of the 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene batch sample and 5-10 mg of the internal standard into a clean vial using a calibrated analytical balance. Record the weights precisely.
-
Add a consistent volume (e.g., 0.75 mL) of a high-purity deuterated solvent (e.g., Chloroform-d, 99.8 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as a reference.
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication. A clear, homogenous solution is critical for high-quality spectra.
-
Transfer the solution to a high-quality, clean NMR tube. Inconsistent tube quality can affect shimming and spectral resolution.[5]
-
-
Instrument Setup and Calibration:
-
Use a well-maintained NMR spectrometer (e.g., 400 MHz or higher).
-
Before analysis, perform a system suitability test (SST) using a standard sample to verify instrument performance (e.g., resolution, lineshape, and signal-to-noise ratio).
-
Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
-
Data Acquisition (Ensuring Quantitation):
-
Causality: For accurate quantification, all nuclei must fully relax back to their equilibrium state between pulses. The most critical parameter is the relaxation delay (D1).
-
Protocol: Set the relaxation delay (D1) to be at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest (both analyte and standard). A conservative value of 30 seconds is often sufficient for aromatic compounds.
-
Acquire the ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio (>250:1 for the analyte signals).
-
-
Data Processing:
-
Apply an exponential multiplication factor (line broadening) of 0.3 Hz to improve the signal-to-noise ratio without significantly distorting lineshapes.
-
Perform a Fourier transform.
-
Manually phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply an automated baseline correction algorithm.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
-
Purity Calculation:
-
Integrate a well-resolved signal from the analyte (e.g., the methoxy singlet) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Comparison with Alternative Analytical Techniques
While NMR is a premier technique, a comprehensive quality control strategy often involves orthogonal methods.[10][11] Each technique offers unique advantages and disadvantages.
Table 2: Comparison of Analytical Techniques for Quality Control
| Technique | Principle | Advantages for This Compound | Disadvantages |
| NMR Spectroscopy | Measures nuclear spin absorption in a magnetic field. | - Definitive structural confirmation.[2]- High precision quantitative analysis (qNMR).[6][7]- Detects a wide range of impurities simultaneously.- Non-destructive.[4] | - Relatively lower sensitivity than MS-based methods.- Higher instrument cost. |
| HPLC-UV/PDA | Differential partitioning between mobile and stationary phases.[2] | - Excellent for separating isomers and closely related impurities.- High sensitivity for UV-active compounds.- Widely available and validated. | - Requires specific reference standards for impurity identification and quantification.- May not detect non-UV-active impurities. |
| GC-MS | Separation of volatile compounds followed by mass analysis. | - Excellent for identifying volatile impurities and residual solvents.[2]- High sensitivity and specificity. | - Compound must be thermally stable and volatile.[2]- Potential for on-column degradation. |
| FT-IR Spectroscopy | Measures absorption of infrared radiation by molecular vibrations. | - Fast and simple for identity confirmation (fingerprint region).- Good for identifying functional groups. | - Not suitable for quantification or detecting minor impurities.- Provides limited structural information compared to NMR. |
Decision-Making for Method Selection
The choice of analytical technique depends on the specific question being asked.
Caption: Selecting the right tool for the analytical task.
Conclusion
The reproducibility of NMR spectra for critical intermediates like 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene is not an assumption but an achievement. It is built upon a foundation of robust, validated protocols that control for variability in sample preparation, data acquisition, and processing. By implementing a standardized workflow, including the use of internal standards and system suitability tests, laboratories can confidently compare batches, identify meaningful chemical variations, and ensure the consistent quality required for pharmaceutical development. While orthogonal techniques like HPLC and GC-MS play vital roles in a complete analytical strategy, NMR remains the definitive method for simultaneous structural confirmation and absolute purity determination, providing the highest level of confidence in the integrity of each batch.
References
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. Journal of Agricultural and Food Chemistry. [Link]
-
Burton, I. W., & Pauli, G. F. (2007). Method performance and validation for quantitative analysis by (1)h and (31)p NMR spectroscopy. Applications to analytical standards and agricultural chemicals. PubMed. [Link]
-
Patsnap. (2026). How to Validate Aromatic Compounds' Purity for Lab Applications. Patsnap Eureka. [Link]
-
Maiwald, M., & Bernstein, M. A. (2012). Validation of quantitative NMR. National Open Access Monitor, Ireland. [Link]
-
Fardus-Reid, F., Warren, J., & Le Gresley, A. (2016). Validating heteronuclear 2D quantitative NMR. Analytical Methods. [Link]
-
Lachenmeier, D. W., et al. (2020). Validation of a Quantitative Proton Nuclear Magnetic Resonance Spectroscopic Screening Method for Coffee Quality and Authenticity (NMR Coffee Screener). MDPI. [Link]
-
Jain, N., & Kumar, A. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC. [Link]
-
Pauli, G. F., et al. (2018). The value of universally available raw NMR data for transparency, reproducibility, and integrity in natural product research. Natural Product Reports. [Link]
-
Aru, V., et al. (2022). A Real-Life Reproducibility Assessment for NMR Metabolomics. PMC. [Link]
-
Holzgrabe, U. (2010). Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. [Link]
-
Holzgrabe, U., & Deubner, R. (1998). NMR spectroscopy in pharmacy. alpaipars. [Link]
-
Sadek, C. M., et al. (2013). Simultaneous phase and scatter correction for NMR datasets. UNL | Powers Group. [Link]
Sources
- 1. The value of universally available raw NMR data for transparency, reproducibility, and integrity in natural product research - Natural Product Reports (RSC Publishing) DOI:10.1039/C7NP00064B [pubs.rsc.org]
- 2. moodle.univ-dbkm.dz [moodle.univ-dbkm.dz]
- 3. alpaipars.com [alpaipars.com]
- 4. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Real-Life Reproducibility Assessment for NMR Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Method performance and validation for quantitative analysis by (1)h and (31)p NMR spectroscopy. Applications to analytical standards and agricultural chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bionmr.unl.edu [bionmr.unl.edu]
- 10. How to Validate Aromatic Compounds’ Purity for Lab Applications [eureka.patsnap.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene proper disposal procedures
The management and disposal of complex halogenated nitroaromatics, such as 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene (CAS: 646989-36-8), require rigorous adherence to environmental regulations and chemical compatibility protocols. As a compound containing a benzene ring substituted with chlorine, fluorine (via the trifluoromethyl group), and a nitro group, its end-of-life processing must account for the generation of hazardous acid gases and potential reactivity.
This guide provides drug development professionals and laboratory scientists with the authoritative, step-by-step operational framework for the safe handling, segregation, and institutional disposal of this specific chemical class.
Hazard Profiling and Causality in Disposal
Before initiating any waste protocol, it is critical to understand the molecular characteristics that dictate the disposal pathway. 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene (Formula: C₈H₅ClF₃NO₃) is classified primarily as an irritant[1]. However, its disposal profile is governed by its elemental composition:
-
Halogen Content (Cl, F): Under the U.S. Environmental Protection Agency (EPA) guidelines, this material must be treated as a halogenated organic waste [2]. When combusted, the chlorine and fluorine atoms generate highly corrosive hydrogen chloride (HCl) and hydrogen fluoride (HF) gases.
-
Nitroaromatic Moiety (-NO₂): Nitro compounds can be highly reactive. While this specific compound is not classified as a primary explosive, nitroaromatics generally pose a reactivity risk (EPA Characteristic D003) if subjected to strong reducing agents or heated under extreme confinement without proper atmospheric controls[3].
-
Nitrogen Oxides (NOx): Thermal destruction of the nitro group will generate NOx emissions, requiring specialized abatement[4].
Because of these factors, this compound cannot be disposed of via standard non-halogenated solvent streams, open burning, or aqueous drain disposal. It mandates high-temperature incineration equipped with caustic scrubbing[2][4].
Quantitative Waste Stream Parameters
To ensure safe downstream processing, laboratories must adhere to strict segregation parameters. The following table summarizes the compatibility and operational limits for routing this waste.
| Parameter | Specification / Limit | Causality & Rationale |
| Primary Waste Stream | Halogenated Organics | Prevents contamination of non-halogenated streams, which are processed in incinerators lacking acid-gas scrubbers[2]. |
| Incompatible Mixtures | Strong Reducers, Alkali Metals | Prevents exothermic reduction of the nitro group, which can lead to rapid pressurization or thermal runaway. |
| Incinerator Temp. | > 1150°C | Required to break the highly stable C-F bonds in the trifluoromethyl group and ensure complete destruction to CO₂ and H₂O[4]. |
| Residence Time | Minimum 2 seconds | Ensures complete combustion of the aromatic ring, preventing the formation of toxic byproducts like chlorinated dioxins or furans[4]. |
| Scrubber Requirement | Caustic (Alkaline) Scrubber | Essential for neutralizing the HCl, HF, and SO₂/NOx gases generated during the thermal destruction of the halogens and nitro group[2][4]. |
Operational Protocol: Step-by-Step Disposal Workflow
The following methodology outlines the self-validating system for bench-to-destruction waste management. This protocol ensures compliance with EPA Resource Conservation and Recovery Act (RCRA) standards.
Phase I: Bench-Level Segregation and Containment
-
Select Appropriate Containment: Utilize high-density polyethylene (HDPE) or polytetrafluoroethylene (PTFE)-lined waste containers. Avoid standard metal drums for primary collection, as trace moisture can react with degraded halogenated organics to form acids that corrode the metal.
-
Isolate the Waste Stream: Deposit all neat chemical, contaminated solvents (e.g., DCM, chloroform), and reaction byproducts containing 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene exclusively into the designated "Halogenated Organic Waste" carboy.
-
Verify Compatibility: Ensure no strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) or strong bases are introduced into this specific waste container to prevent localized exothermic reactions with the nitroaromatic ring.
Phase II: Profiling and Institutional Transfer
-
Apply GHS/RCRA Labeling: Affix a hazardous waste tag immediately upon the first drop of waste. The label must explicitly list the full chemical name, the primary hazard ("Irritant"), and the EPA waste codes (typically D001 for ignitable solvent carriers, and potentially F-codes depending on the solvent used)[1][3].
-
Log Quantitative Mass: Record the estimated mass or volume of the compound added to the stream. This assists Environmental Health and Safety (EHS) in calculating the BTU/lb value and total halogen percentage, which commercial incinerators require for load balancing[2].
-
Transfer to EHS: Once the container reaches 80% capacity, seal it with a vented cap (if stored in a warm environment) and transfer it to the institutional central accumulation area following your facility's chain-of-custody protocols.
Phase III: Commercial Destruction (EHS & Contractor Level)
-
Rotary Kiln Incineration: Licensed hazardous waste contractors will route the profiled waste to a rotary kiln or liquid injection incinerator. The waste is subjected to temperatures exceeding 1150°C with a 5% excess oxygen environment to ensure complete molecular dissociation[2][4].
-
Effluent Scrubbing: The exhaust gases are passed through a caustic scrubber system (typically sodium hydroxide based) to neutralize the resulting HCl, HF, and NOx emissions before atmospheric release[2][4].
Disposal Pathway Visualization
Workflow for the institutional disposal of halogenated nitroaromatic waste.
References
-
NextSDS. "1-CHLORO-5-METHOXY-4-NITRO-2-(TRIFLUOROMETHYL)BENZENE - Chemical Substance Information." NextSDS Database. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS. Available at:[Link]
-
University of Nevada, Reno. "EPA Hazardous Waste | Environmental Health & Safety." UNR EHS. Available at:[Link]
-
Environmental Protection Agency (Ireland). "New Product Introduction – EPA Notification 'Project ALI'." EPA.ie. Available at: [Link]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene
The molecular structure of 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene incorporates several functional groups that inform our safety assessment. The presence of a nitro group on an aromatic ring suggests potential toxicity.[5] Halogenation (chlorine) and the trifluoromethyl group can also contribute to the compound's reactivity and toxicological profile.[6][7] Consequently, a multi-layered PPE strategy is essential to mitigate risks of exposure through inhalation, dermal contact, and ocular routes.
Hazard Assessment of Analogous Compounds
An examination of related chemical structures reveals a consistent pattern of hazards that we must assume for 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene:
-
Skin and Eye Irritation: Many chlorinated and nitrated aromatic compounds are known to cause skin and eye irritation.[2][3]
-
Respiratory Irritation: Inhalation of dust or vapors from similar substances may lead to respiratory tract irritation.[2][8]
-
Acute Toxicity: Related compounds are often classified as harmful if swallowed, inhaled, or absorbed through the skin.[4][9]
-
Methemoglobinemia: A significant concern with aromatic nitro compounds is the potential to induce methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.[5]
Given these potential hazards, a conservative approach to PPE selection is warranted.
Recommended Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene. This selection is based on a comprehensive risk assessment derived from analogous compounds.
| Body Part | PPE Item | Standard/Material | Rationale |
| Hands | Double-gloving: Inner and Outer Gloves | Inner: Nitrile; Outer: Neoprene or Butyl Rubber | Provides robust protection against a broad range of chemicals. Double-gloving minimizes the risk of exposure from a single glove failure.[10] |
| Eyes/Face | Chemical Splash Goggles and a Face Shield | ANSI Z87.1 compliant | Goggles provide a seal against splashes and vapors, while the face shield offers an additional layer of protection for the entire face.[10][11] |
| Body | Flame-Resistant Lab Coat | Nomex® or equivalent | Protects skin from accidental spills and prevents contamination of personal clothing.[5] |
| Respiratory | NIOSH-approved Respirator with Organic Vapor Cartridges and P100 Particulate Filters | NIOSH (US) or EN 149 (Europe) | Essential for preventing the inhalation of vapors or fine powders, especially during weighing and transfers outside of a certified chemical fume hood.[5][12] |
| Feet | Closed-toe, Chemical-Resistant Shoes | --- | Protects feet from potential spills.[5] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to ensure a safe laboratory environment.
Experimental Workflow: From Receipt to Disposal
The following diagram outlines the key stages of handling 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene, emphasizing the integration of PPE at each step.
Caption: A workflow diagram for the safe handling of 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene.
Step-by-Step Handling Procedures
1. Preparation:
-
Work Area Setup: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2] The work surface should be covered with absorbent, disposable bench paper.
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[3]
2. Donning PPE:
-
Follow a standard donning procedure, starting with shoe covers and progressing to the lab coat, inner gloves, respirator, goggles, face shield, and finally outer gloves. The outer gloves should be pulled over the cuffs of the lab coat.[12]
3. Weighing and Transfer:
-
If possible, use an analytical balance with a draft shield located inside the fume hood.
-
Use a micro-spatula to carefully transfer the solid compound to a pre-weighed container to avoid generating dust.[5]
4. Reaction and Work-up:
-
All manipulations, including reactions and subsequent work-up procedures, must be conducted within the fume hood.
5. Decontamination and Doffing PPE:
-
Decontamination: All glassware and equipment that came into contact with the compound should be decontaminated. A common procedure involves rinsing with an appropriate solvent (e.g., acetone, ethanol) followed by washing with soap and water.
-
Doffing: Remove PPE in the reverse order of donning, being careful to avoid contaminating skin or clothing. The outer gloves should be removed first, followed by the face shield, goggles, lab coat, inner gloves, and respirator.
6. Disposal Plan:
-
Waste Segregation: All solid waste (contaminated gloves, bench paper, etc.) and liquid waste (decontamination rinses, reaction residues) must be collected in separate, clearly labeled, and sealed hazardous waste containers.[2][9]
-
Waste Labeling: The waste container must be labeled with the full chemical name: "1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene" and the appropriate hazard pictograms.
-
Disposal Protocol: The disposal of this chemical waste must adhere to institutional, local, and national regulations.[3] It is often recommended to entrust disposal to a licensed waste disposal company.[3] Chlorinated and nitrated aromatic compounds may require specific disposal routes, such as incineration in a controlled furnace.[13][14]
References
-
1-(Chlorodifluoromethoxy)-4-nitrobenzene - ECHA CHEM . ECHA. [Link]
-
Biological Treatment of Nitroaromatics in Wastewater - MDPI . MDPI. [Link]
-
1-chloro-2-fluoro-4-nitro-5-(trifluoromethyl)benzene - NextSDS . NextSDS. [Link]
- Process for the preparation of trifluoromethylated aromatic compounds - Google Patents.
-
Personal Protective Equipment for Use in Handling Hazardous Drugs . CDC. [Link]
-
Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog . Storemasta. [Link]
-
(PDF) Biological Treatment of Nitroaromatics in Wastewater - ResearchGate . ResearchGate. [Link]
-
Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth . Dartmouth College. [Link]
-
Understanding Solvents and PPE for Chemical Safety . MCR Safety. [Link]
Sources
- 1. vwr.com [vwr.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. nextsds.com [nextsds.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. US4207266A - Process for the preparation of trifluoromethylated aromatic compounds - Google Patents [patents.google.com]
- 8. 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene | 588-09-0 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. mcrsafety.com [mcrsafety.com]
- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. pppmag.com [pppmag.com]
- 13. ECHA CHEM [chem.echa.europa.eu]
- 14. mdpi.com [mdpi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
